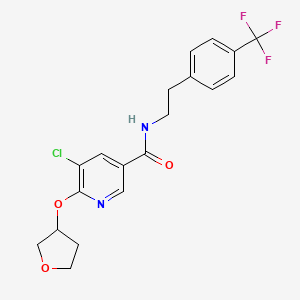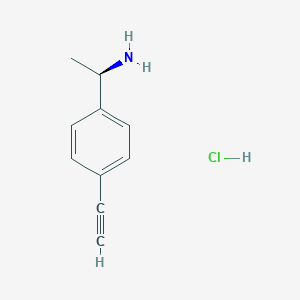![molecular formula C14H10N2 B2619455 5,10-Dihydroindolo[3,2-b]indole CAS No. 3682-85-7](/img/structure/B2619455.png)
5,10-Dihydroindolo[3,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dihydroindolo[3,2-b]indole is a chemical compound that has been explored in various scientific studies . It is often used as an electron donating unit in the design and synthesis of new donor-acceptor π-conjugated copolymers .
Synthesis Analysis
The synthesis of 5,10-Dihydroindolo[3,2-b]indole has been achieved through a two-step strategy. This involves a site-selective Pd-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole and subsequent cyclization by two-fold Pd-catalyzed C–N coupling with amines .Molecular Structure Analysis
The molecular formula of 5,10-Dihydroindolo[3,2-b]indole is C14H10N2 . Its average mass is 206.243 Da and its monoisotopic mass is 206.084396 Da .Chemical Reactions Analysis
The chemical reactions involving 5,10-Dihydroindolo[3,2-b]indole are primarily based on Pd-catalyzed cross-coupling reactions . These reactions have been utilized in the synthesis of this compound .Physical And Chemical Properties Analysis
5,10-Dihydroindolo[3,2-b]indole has a density of 1.4±0.1 g/cm3, a boiling point of 483.4±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 72.0±3.0 kJ/mol and a flash point of 228.3±12.5 °C .Scientific Research Applications
Synthesis and Chemical Properties
- 5,10-Dihydroindolo[3,2-b]indoles have been synthesized through unique chemical reactions. For instance, a cascade annulation of diarylalkyne sulfonamides using Cu(OAc)2 as an oxidant enabled efficient synthesis of these compounds, highlighting their relevance in chemical synthesis (Yu, Zhang-Negrerie, & Du, 2016).
- Pd-catalyzed cross-coupling reactions have been employed for the synthesis of 5,10-dihydroindolo[3,2-b]indoles, demonstrating their potential in organic chemistry and materials science (Hung et al., 2015).
Materials Science and Organic Electronics
- 5,10-Dihydroindolo[3,2-b]indole derivatives have been explored in the field of organic photovoltaics. Their incorporation into donor–acceptor π-conjugated copolymers has shown significant effects on the optical and electronic properties, indicating their utility in solar cell technology (Owczarczyk et al., 2013).
- The application of these compounds in organic light-emitting diodes (OLEDs) has also been investigated, showcasing their potential as hole transport agents and their impact on the luminance and lifetime of OLED devices (Jacobs et al., 1995).
Antioxidant Activities
- Some derivatives of 5,10-dihydroindolo[3,2-b]indoles have been studied for their antioxidant and radical scavenging activities. These studies have shown that these compounds possess effective antioxidant power, which could be significant in the field of medicinal chemistry and biology (Talaz, Gülçin, Göksu, & Saracoglu, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with protein kinases .
Mode of Action
It’s worth noting that similar molecules have been reported to reduce oxidative stress, impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
Similar compounds have been known to affect pathways related to oxidative stress and inflammation .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been mentioned .
Result of Action
It has been noted that the compound and its derivatives show strong fluorescence .
Action Environment
It has been suggested that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
properties
IUPAC Name |
5,10-dihydroindolo[3,2-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELZZMRNRUUICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10-Dihydroindolo[3,2-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)

![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)


![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2619389.png)

![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)